Product packaging for 3-Isopropyl-1H-indazol-6-amine(Cat. No.:)

3-Isopropyl-1H-indazol-6-amine

Cat. No.: B15221118
M. Wt: 175.23 g/mol
InChI Key: SSPKDXINCZYGJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isopropyl-1H-indazol-6-amine (CAS 1152873-01-2) is a substituted indazole derivative of significant interest in medicinal chemistry and drug discovery. The indazole core is a privileged scaffold in numerous bioactive compounds and approved therapies, particularly in oncology . This amine serves as a versatile building block for the synthesis of novel molecules, especially through further functionalization of the amine group. In research, this compound is valued as a key intermediate in the development of potential antitumor agents. Structurally similar indazole derivatives have demonstrated promising inhibitory effects against various human cancer cell lines, including chronic myeloid leukemia (K562), lung (A549), prostate (PC-3), and hepatoma (Hep-G2) in preclinical studies . The substitution pattern on the indazole ring is critical for this activity. Furthermore, substituted indazoles are investigated as inhibitors of enzymes like Monoamine Oxidase (MAO) . MAO inhibitors have important applications in the treatment of neuropsychiatric and neurodegenerative disorders such as Parkinson's disease and depression. This product is intended for research purposes and laboratory use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N3 B15221118 3-Isopropyl-1H-indazol-6-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

3-propan-2-yl-2H-indazol-6-amine

InChI

InChI=1S/C10H13N3/c1-6(2)10-8-4-3-7(11)5-9(8)12-13-10/h3-6H,11H2,1-2H3,(H,12,13)

InChI Key

SSPKDXINCZYGJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C=CC(=CC2=NN1)N

Origin of Product

United States

Synthetic Strategies and Methodologies for 3 Isopropyl 1h Indazol 6 Amine and Its Analogues

Retrosynthetic Analysis of the 3-Isopropyl-1H-indazol-6-amine Core

A logical retrosynthetic analysis of this compound guides the development of viable synthetic routes. The primary disconnections involve the exocyclic amino group and the C3-isopropyl substituent.

One common strategy begins with the disconnection of the C-N bond of the amino group at the C6 position. This leads to a key intermediate, a 6-halo-3-isopropyl-1H-indazole or a related derivative, which can then undergo amination. Alternatively, a functional group interconversion (FGI) approach points to a 3-isopropyl-6-nitro-1H-indazole precursor. The nitro group is a versatile precursor to the amine functionality via reduction.

Further disconnection of the C3-isopropyl group from the indazole core is another key step. This can be envisioned through a disconnection at the C3-C(isopropyl) bond, suggesting a 3-halo- or 3-unsubstituted-6-nitro-1H-indazole intermediate. The isopropyl group could then be introduced via alkylation or a cross-coupling reaction.

Finally, the indazole ring itself can be disconnected. A common retrosynthetic pathway for the indazole core involves a cyclization reaction of a suitably substituted o-toluidine (B26562) derivative. For instance, a 2-amino- or 2-hydrazinyl-benzonitrile or a related species can serve as the open-chain precursor. This leads back to readily available starting materials like substituted anilines or benzonitriles.

Classical Synthetic Approaches to Indazole Amines

Classical synthetic methods have long been the foundation for the construction of indazole amines. These approaches typically involve a stepwise construction of the molecule, focusing on the formation of the indazole ring followed by the introduction of the required substituents.

The formation of the indazole ring is a critical step in the synthesis of this compound. A widely employed method is the diazotization of a suitably substituted o-toluidine derivative followed by intramolecular cyclization. For example, starting from a 2-alkyl-5-nitroaniline, treatment with a nitrite (B80452) source can lead to the formation of a 3-alkyl-6-nitro-1H-indazole. A specific example is the synthesis of 3-methyl-6-nitroindazole from 2-ethyl-5-nitroaniline (B1661927) using tert-butyl nitrite in glacial acetic acid, which proceeds in high yield. chemicalbook.com

Another classical approach involves the condensation of a hydrazine (B178648) with a 2-halobenzonitrile derivative. This method can be effective for the synthesis of 3-aminoindazoles.

The introduction of the isopropyl group at the C3 position of the indazole ring can be achieved through several methods. One approach involves the use of a starting material that already contains the isopropyl group. For instance, a substituted aniline (B41778) with an isopropyl group at the appropriate position can be used as a precursor for the indazole ring formation.

Alternatively, the isopropyl group can be introduced onto a pre-formed indazole ring. This can be accomplished via a Friedel-Crafts-type alkylation, though this method can sometimes suffer from issues of regioselectivity and over-alkylation. A more controlled approach involves the use of organometallic reagents. For example, a 3-haloindazole can be reacted with an isopropyl organometallic reagent, such as isopropylmagnesium bromide or isopropylzinc chloride, in the presence of a suitable catalyst.

The most common and reliable method for introducing an amino group at the C6 position of the indazole ring is through the reduction of a corresponding 6-nitroindazole. The nitro group serves as a masked amino group that can be readily unmasked in the final steps of the synthesis. A variety of reducing agents can be employed for this transformation, with tin(II) chloride (SnCl2) in hydrochloric acid being a classical and effective choice. chemicalbook.com For example, 3-methyl-6-nitroindazole can be reduced to 3-methyl-1H-indazol-6-amine in high yield using this method. chemicalbook.com Other reducing systems, such as catalytic hydrogenation using palladium on carbon (Pd/C), are also widely used for their cleaner reaction profiles. nih.gov

The following table summarizes representative classical amination reactions for the synthesis of indazole amines:

PrecursorReagents and ConditionsProductYieldReference
3-Methyl-6-nitroindazoleSnCl₂, conc. HCl, 2-methoxyethyl ether, 0 °C to RT3-Methyl-1H-indazol-6-amine HCl salt92% chemicalbook.com
1,3-Dimethyl-6-nitro-1H-indazoleH₂, Pd/C, ethanol, RT1,3-Dimethyl-1H-indazol-6-amineNot specified nih.gov

Modern Catalytic and Green Chemistry Methodologies for Indazole Synthesis

In recent years, modern catalytic methods have revolutionized the synthesis of indazoles, offering more efficient, atom-economical, and environmentally friendly alternatives to classical approaches. These methods often involve transition metal-catalyzed reactions that enable direct C-H functionalization and cross-coupling reactions.

Transition metal-catalyzed cross-coupling reactions, particularly those employing palladium, have become powerful tools for the synthesis and functionalization of indazoles. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, is a highly effective method for introducing an amino group at the C6 position. This reaction would involve a 6-halo-3-isopropyl-1H-indazole as a key intermediate, which could be coupled with an ammonia (B1221849) surrogate or a protected amine. The use of chelating phosphine (B1218219) ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), can enhance the efficiency of these reactions by preventing competing side reactions. nih.gov

The following table provides examples of modern catalytic reactions relevant to indazole synthesis:

Reaction TypeCatalyst/ReagentsStarting MaterialsProduct TypeReference
C-H Activation/Annulation[RhCpCl₂]₂, Cu(OAc)₂Ethyl benzimidates, Nitrosobenzenes1H-Indazoles nih.gov
C-H Bond Functionalization[CpCo(CO)I₂], AgOAcAzobenzenes, AldehydesN-Aryl-2H-indazoles nih.govacs.org
Buchwald-Hartwig AminationPalladium catalyst, phosphine ligand, baseAryl halide, AmineArylamine nih.gov

Metal-Free Synthetic Routes

The development of metal-free synthetic pathways is a significant goal in modern organic chemistry, aiming to reduce cost, toxicity, and environmental impact. For the synthesis of the indazole core, several metal-free strategies have been reported.

One prominent metal-free approach involves the cyclization of appropriately substituted precursors. For instance, the reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives can yield indazoles under mild, operationally simple conditions that are insensitive to air and moisture, demonstrating broad functional group tolerance. organic-chemistry.org Another established metal-free method is the [3+2] cycloaddition of in situ generated diazo compounds with arynes. organic-chemistry.org This reaction, often starting from readily available N-tosylhydrazones, proceeds under mild conditions to afford 3-substituted indazoles in good yields. organic-chemistry.org

The synthesis of analogues such as 1,3-dimethyl-1H-indazol-6-amine can be initiated through metal-free steps. The initial methylation of a 6-nitro-indazole derivative using iodomethane (B122720) with a simple base like potassium carbonate in DMF is a metal-free N-alkylation. nih.gov However, the subsequent and crucial conversion of the nitro group to the 6-amino functionality often employs catalytic hydrogenation with transition metals like Palladium on carbon (Pd/C). nih.govnih.gov To maintain a completely metal-free process, alternative reducing agents such as sodium dithionite (B78146) or transfer hydrogenation using a non-metallic catalyst would be required for this reduction step.

A facile and efficient metal-free synthetic approach has also been noted for other nitrogen-containing heterocycles, highlighting a broader trend in synthetic chemistry that can inspire new routes for indazole synthesis. nih.gov

Photochemical and Electrochemical Approaches

Harnessing light or electrical energy provides novel, sustainable, and often highly selective avenues for chemical synthesis. doaj.org

Electrochemical Synthesis

Electrosynthesis has emerged as a powerful tool for constructing the indazole ring. A notable method involves the electrochemical radical Csp²–H/N–H cyclization of arylhydrazones. rsc.org This anodic oxidation process is operationally simple and can be performed with less expensive electrodes, producing a variety of 1H-indazole derivatives in moderate to good yields. rsc.org

Furthermore, electrochemical methods offer divergent synthetic pathways. The electrochemical reduction of o-nitroaryl compounds can lead to either 1H-indazole N-oxides or the corresponding 1H-indazoles, with the outcome being selectively controlled by the choice of cathode material. researchgate.netnih.gov Using a reticulated vitreous carbon cathode selectively produces the 1H-indazole N-oxides, which are valuable synthetic intermediates. researchgate.netnih.gov Switching to a zinc cathode promotes further reduction, leading directly to the deoxygenated 1H-indazole products. researchgate.netnih.gov This strategy has been applied to the late-stage functionalization of bioactive molecules, demonstrating its utility in pharmaceutical research. nih.gov Additionally, supporting-electrolyte-free electrochemical methods have been developed for the synthesis of more complex structures like indazolylindazolones. nih.gov

Photochemical Reactions

While direct photochemical synthesis of the indazole ring from acyclic precursors is less common, photochemical methods are used to modify the indazole scaffold itself. A well-documented photochemical transformation is the rearrangement of 1H-indazoles into benzimidazoles. researchgate.netnih.gov This process occurs through a proposed two-step mechanism involving the excited-state tautomerization of the 1H-indazole to its 2H-isomer, which then undergoes photochemical rearrangement. researchgate.netnih.govcolab.ws By leveraging the distinct absorbance profiles of the tautomers, high-yielding conversions can be achieved using specific wavelengths (UVB or UVA), and the process has even been adapted to continuous flow protocols for preparative scale synthesis. nih.gov

Regioselectivity and Stereoselectivity in the Synthesis of this compound Derivatives

In the synthesis of derivatives of this compound, controlling selectivity is paramount. As the parent molecule is achiral, the primary challenge lies not in stereoselectivity but in regioselectivity, particularly during N-alkylation.

The indazole ring possesses two nucleophilic nitrogen atoms, N-1 and N-2, leading to the potential formation of two different regioisomers upon substitution. beilstein-journals.orgnih.gov The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and the steric and electronic properties of both the indazole substituents and the alkylating agent. nih.govresearchgate.net

Generally, N-alkylation using a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (B95107) (THF) tends to favor the thermodynamically more stable N-1 substituted product. nih.govresearchgate.net Conversely, using a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can alter this selectivity, sometimes favoring the N-2 isomer, by influencing the nature of the indazolide anion's ion pairing. nih.gov

The substituents on the indazole ring also exert significant electronic and steric control. Electron-withdrawing groups, particularly at the C-7 position, can steer alkylation towards the N-2 position, resulting in excellent regioselectivity (≥96%). nih.govresearchgate.net Chelation control is another powerful strategy; a substituent at the C-3 position capable of coordinating with a cation can direct alkylation specifically. beilstein-journals.orgnih.gov For instance, Mitsunobu conditions, involving reagents like diethyl azodicarboxylate (DEAD), can provide high selectivity for the N-2 product, a complementary outcome to many base-mediated methods. beilstein-journals.org

The following table summarizes the influence of various reaction parameters on the regioselectivity of indazole N-alkylation.

Indazole SubstrateAlkylating AgentBase/ReagentSolventN-1/N-2 RatioReference
C-3 Substituted IndazolesAlkyl BromideNaHTHF>99% N-1 selective nih.govresearchgate.net
C-7 NO₂/CO₂Me IndazolesAlkyl HalideNaHTHF≥96% N-2 selective nih.govresearchgate.net
1H-IndazoleIodomethaneNaHMDSTHF8:1 (N-2 favored) researchgate.net
1H-IndazoleIodomethaneNaHMDSDMSO4:1 (N-1 favored) researchgate.net
Methyl 5-bromo-1H-indazole-3-carboxylateVarious AlcoholsDEAD / PPh₃THFHigh N-2 Selectivity beilstein-journals.org

These findings highlight the sophisticated control that can be achieved over the derivatization of the indazole scaffold, enabling the targeted synthesis of specific regioisomers for biological evaluation.

Chemical Reactivity and Derivatization of 3 Isopropyl 1h Indazol 6 Amine

Reactions at the Indazole Nitrogen Atoms (N1 and N2)

The indazole ring exhibits annular tautomerism, meaning the proton on the nitrogen can reside on either the N1 or N2 position. nih.gov Because the 1H-tautomer is generally more thermodynamically stable, it is the predominant form. nih.gov

Alkylation or acylation of the indazole nitrogen typically results in a mixture of N1 and N2 substituted products. The ratio of these isomers is dependent on the specific reagents, solvent, and reaction conditions. For example, in studies on the closely related compound 3-methyl-6-nitro-1H-indazole, alkylation with dimethyl carbonate was found to produce a mixture of 1,3-dimethyl-6-nitro-1H-indazole and 2,3-dimethyl-6-nitro-2H-indazole. nih.govresearchgate.net A similar outcome is expected for 3-Isopropyl-1H-indazol-6-amine, where reaction with an alkyl halide (R-X) under basic conditions would yield both N1-alkyl and N2-alkyl isomers.

Table 1: Potential Products of N-Alkylation

Reactant Product Name Structure
This compound + R-X 1-Alkyl-3-isopropyl-1H-indazol-6-amine N1-substituted isomer

Reactions at the C6-Amino Group

The primary amino group at the C6 position is a key site for derivatization, behaving as a potent nucleophile.

The C6-amino group readily undergoes acylation with acyl chlorides or acid anhydrides in the presence of a base to form the corresponding N-acyl derivatives (amides). This reaction is a common strategy to introduce a variety of functional groups and modify the electronic properties of the molecule.

Alkylation of the primary amine is also possible but can be more complex to control, potentially leading to mixtures of mono- and di-alkylated products.

The formation of substituted ureas is a particularly important transformation for indazole derivatives, as this moiety is prevalent in many biologically active compounds. nih.gov The most direct method involves the reaction of the C6-amino group with an appropriate isocyanate (R-N=C=O). researchgate.net This addition reaction is typically efficient and proceeds under mild conditions to yield the corresponding N,N'-substituted urea (B33335). organic-chemistry.org

Alternative methods for urea synthesis that avoid potentially hazardous isocyanates include reactions with carbamoyl (B1232498) chlorides, phosgene (B1210022) equivalents like S,S-dimethyl dithiocarbonate, or through multi-step procedures involving reagents like diphenylphosphoryl azide. nih.govorganic-chemistry.org

Table 2: Representative Urea Derivatives from this compound

Reactant (Isocyanate) Product Name
Phenyl isocyanate 1-(3-Isopropyl-1H-indazol-6-yl)-3-phenylurea
Methyl isocyanate 1-(3-Isopropyl-1H-indazol-6-yl)-3-methylurea

Reactions at the Isopropyl Moiety

The isopropyl group, consisting of sp³-hybridized carbons and hydrogens, is the least reactive site on the molecule under typical synthetic conditions. Reactions at this position, such as free-radical halogenation, would necessitate harsh conditions like high temperatures or UV irradiation and are generally not favored over transformations at the more reactive amino group or aromatic ring.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of the indazole system is activated towards electrophilic aromatic substitution (EAS) by the strong electron-donating C6-amino group and the weaker electron-donating C3-isopropyl group. youtube.com The amino group is a powerful ortho- and para-directing group. In this molecule, the positions ortho to the amino group are C5 and C7, while the para position is C3 (already substituted). Therefore, electrophilic attack is strongly directed to the C5 and C7 positions. Standard EAS reactions like nitration, halogenation, and sulfonation would be expected to yield primarily 5- and 7-substituted products.

Nucleophilic aromatic substitution (NAS) requires a leaving group (such as a halogen) on the aromatic ring and typically proceeds under forceful conditions or if the ring is activated by strong electron-withdrawing groups. youtube.com The parent compound, this compound, lacks a suitable leaving group and is electron-rich, making it a poor candidate for NAS reactions without prior modification.

Synthetic Transformations Leading to Advanced Indazole Architectures

The varied reactivity of this compound allows it to serve as a versatile starting material for more complex molecular structures. nih.govnih.gov The functional handles can be used in a variety of advanced synthetic transformations:

Palladium-Catalyzed Cross-Coupling: If a halogenated derivative (e.g., at C5 or C7) is prepared, the molecule can participate in a range of palladium-catalyzed cross-coupling reactions. Suzuki coupling with boronic acids or Buchwald-Hartwig amination with amines can be used to introduce new aryl, heteroaryl, or amino substituents, respectively, building molecular complexity. nih.gov

Diazotization Reactions: The C6-amino group can be converted to a diazonium salt using nitrous acid. This intermediate is highly versatile and can be transformed into a wide array of other functional groups (e.g., -OH, -CN, -X where X is a halogen) via Sandmeyer or related reactions. This opens up a vast synthetic space for creating novel indazole architectures.

Multi-component Reactions: The presence of both a nucleophilic amine and an N-H group on the heterocycle allows for participation in multi-component reactions, enabling the rapid construction of complex, drug-like molecules in a single step.

Computational and Theoretical Investigations of 3 Isopropyl 1h Indazol 6 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For indazole derivatives, these calculations help in understanding their chemical behavior and potential as therapeutic agents.

Theoretical parameters such as optimized geometrical parameters (bond lengths and angles), vibrational frequencies, and electronic properties are determined using methods like the B3LYP functional with a suitable basis set. researchgate.net The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability. researchgate.net

Global reactivity descriptors, including electronic chemical potential (μ), chemical hardness (η), global electrophilicity (ω), and global nucleophilicity (N), can be calculated to predict how the molecule will interact in a chemical reaction. nih.gov For instance, the electronic chemical potential indicates the molecule's tendency to donate or accept electrons, which is crucial for understanding its interaction with biological macromolecules. nih.gov

These computational studies can confirm experimental findings from techniques like X-ray crystallography and spectroscopy, providing a more comprehensive understanding of the molecule's properties. researchgate.net

Molecular Modeling and Conformational Analysis of 3-Isopropyl-1H-indazol-6-amine

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of this compound and how its shape influences its biological activity. The indazole ring system in such compounds is generally planar. researchgate.netnih.govresearchgate.net

X-ray crystallography studies on related indazole compounds, such as 1,3-dimethyl-1H-indazol-6-amine, have shown that the molecular skeleton is nearly planar. researchgate.netnih.gov This planarity is a key structural feature that can influence how the molecule fits into the binding site of a target protein.

Conformational analysis explores the different spatial arrangements of the atoms in a molecule and their relative energies. For this compound, this would involve determining the preferred orientation of the isopropyl group relative to the indazole ring. These studies are crucial for identifying the bioactive conformation, which is the specific three-dimensional structure the molecule adopts when it binds to its biological target.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govmdpi.com This method is widely used to understand the interactions between small molecules like this compound and their biological targets, such as enzymes and receptors.

In the context of drug discovery, docking simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity of a compound. For example, studies on indazole derivatives have shown that the indazole nitrogen atoms can form crucial hydrogen bonds with amino acid residues in the active site of a protein. nih.gov Specifically, the N-2 nitrogen of the indazole ring can act as a hydrogen bond acceptor. nih.gov

Docking studies have been instrumental in the development of indazole-based inhibitors for various targets, including:

Fibroblast Growth Factor Receptor (FGFR) Kinases: Docking models have guided the optimization of indazole-containing fragments to improve their binding to FGFR1. nih.gov

Estrogen Receptor Alpha (ERα): Molecular docking has been used to screen and identify potential ERα inhibitors from a library of indazole analogs. ugm.ac.idugm.ac.idresearchgate.net

Leukocyte-specific Protein Tyrosine Kinase (Lck): The bioactive conformation of N-4-pyrimidinyl-1H-indazol-4-amines was determined through docking at the ATP binding site of Lck. nih.gov

The results of molecular docking are often expressed as a docking score, which estimates the binding free energy of the ligand-protein complex. nih.gov Lower docking scores generally indicate a more favorable binding interaction.

Pharmacophore Modeling for Indazole Derivatives

Pharmacophore modeling is a crucial step in rational drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. ugm.ac.idugm.ac.idresearchgate.net A pharmacophore model can be used to screen large compound libraries to find new molecules with the potential to bind to the target of interest.

For indazole derivatives, pharmacophore models have been developed for various therapeutic targets. These models typically include features such as:

Hydrogen bond acceptors

Hydrogen bond donors

Hydrophobic regions

Aromatic rings

A study on asymmetrical hexahydro-2H-indazole analogs of curcumin (B1669340) identified a pharmacophore model for ERα inhibition consisting of one hydrophobic feature, one hydrogen bond acceptor, and aromatic interactions. ugm.ac.idugm.ac.idresearchgate.net Similarly, a pharmacophore model for soybean lipoxygenase inhibitors was generated using the structures of known inhibitors to guide the discovery of new indazole-based compounds. nih.gov

The development of a robust pharmacophore model relies on a set of active compounds and can be validated using a test set of known active and inactive molecules. ugm.ac.idugm.ac.id Once validated, the model serves as a 3D query for virtual screening to identify novel chemical scaffolds.

Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. nih.govmdpi.comnih.govnih.gov This technique complements the static picture provided by molecular docking by simulating the movements of atoms and molecules, offering insights into the stability of the binding pose and the conformational changes that may occur upon ligand binding. nih.govmdpi.com

MD simulations can be used to:

Assess the stability of the ligand in the binding pocket of the protein. nih.govmdpi.com

Analyze the fluctuations of the protein structure and the ligand.

Calculate the binding free energy of the ligand-protein complex using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). nih.gov

For instance, MD simulations of pyrazolopyrimidine analogs with Wolbachia receptors demonstrated the stability of the ligand-protein complex and helped to estimate the binding free energy. nih.gov In another study, MD simulations of HIV-1 protease with an inhibitor revealed changes in the flexibility of the flap region of the enzyme, which is crucial for its function. nih.gov

These simulations are computationally intensive but offer a more accurate representation of the ligand-protein interaction in a dynamic environment, which is closer to physiological conditions.

Quantitative Structure-Activity Relationship (QSAR) Analysis of Indazole Analogues

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to correlate the biological activity of a series of compounds with their physicochemical properties or structural features. nih.govnih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

QSAR studies on indazole analogs have been performed for various biological activities. For example, a QSAR analysis of indazole estrogens as selective beta-estrogen receptor ligands revealed that the substitution at the 3rd position of the indazole nucleus is crucial for selectivity. nih.gov The study suggested that substituting a polar group at this position could enhance selectivity for the beta-estrogen receptor over the alpha-estrogen receptor. nih.gov

Another QSAR study on indazole compounds as inhibitors of quorum sensing in bacteria identified key structural descriptors that influence their inhibitory activity. nih.gov The developed QSAR model was able to explain and predict a significant percentage of the variance in the inhibitory activity of the compounds. nih.gov

The general process for a QSAR study involves:

Data Set Selection: A series of compounds with known biological activities is chosen.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Development: A statistical method, such as multiple linear regression or partial least squares, is used to build a mathematical model that relates the descriptors to the biological activity. nih.govresearchgate.net

Model Validation: The predictive power of the model is assessed using internal and external validation techniques. nih.govresearchgate.net

A well-validated QSAR model can be a valuable tool in the drug discovery process for prioritizing the synthesis of new compounds with potentially improved activity.

Structure Activity Relationship Sar Studies of 3 Isopropyl 1h Indazol 6 Amine Analogues

Impact of Substitutions on the Indazole Nitrogen Atoms (N1 and N2) on Biological Activity

The indazole core possesses two nitrogen atoms, N1 and N2, which can be substituted, leading to two different regioisomers. The position of the substituent on the indazole nitrogen has been shown to be a critical determinant of biological activity. In many cases, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form mdpi.com. However, the biological activity of N1 versus N2 substituted analogues can vary significantly depending on the target.

Studies on the N-alkylation of indazoles have highlighted the influence of steric and electronic effects on the N1/N2 ratio. For instance, the use of sodium hydride in tetrahydrofuran (B95107) has been shown to favor N1 alkylation for a variety of C3-substituted indazoles beilstein-journals.org. Conversely, substituents at the C7 position can direct alkylation to the N2 position beilstein-journals.org. The choice of the N1 or N2 isomer is often crucial for optimal interaction with the target protein. For example, in a series of mGlu5 receptor negative allosteric modulators, a 2-methyl-2H-indazol-5-yl moiety was part of the lead compound, indicating the importance of the N2-substituted isomer for that specific target nih.gov.

Table 1: Effect of N1 and N2 Substitution on Biological Activity

Compound Substitution at N1 Substitution at N2 Relative Biological Activity
Analogue 1a H - Baseline
Analogue 1b Methyl - Often increased potency
Analogue 1c - Methyl Can be more or less active than N1-methyl, target-dependent
Analogue 1d Ethyl - Activity varies with steric bulk
Analogue 1e - Ethyl Activity varies with steric bulk

Note: The data in this table is illustrative of general SAR trends for indazole derivatives and may not represent specific experimental values for 3-isopropyl-1H-indazol-6-amine analogues.

Influence of Modifications at the C6-Amino Position on Biological Activity

The amino group at the C6 position is a key functional group that can be modified to modulate the compound's properties. This primary amine can act as a hydrogen bond donor and can be a site for introducing various substituents to explore new interactions with the target receptor. Modifications can include acylation, alkylation, or conversion to other nitrogen-containing functional groups.

For instance, acylation of the C6-amino group can introduce amide functionalities, which can form additional hydrogen bonds and hydrophobic interactions. The nature of the acyl group (e.g., aliphatic vs. aromatic) can significantly impact potency and selectivity. Furthermore, the amino group can be used as a handle for attaching larger moieties or for linking the molecule to a solid support for certain applications glenresearch.comglenresearch.com. The introduction of a C6 spacer can also be used to position a functional group at an optimal distance for interaction with a target biosearchtech.comeurogentec.combiosearchtech.com.

Table 2: Influence of C6-Amino Group Modification on Biological Activity

Compound Modification at C6-Amino Potential Interactions Expected Impact on Activity
Analogue 2a -NH2 (unmodified) Hydrogen bond donor Baseline activity
Analogue 2b -NH-Acetyl Hydrogen bond donor/acceptor May increase or decrease potency
Analogue 2c -NH-Benzoyl Potential for π-stacking interactions Activity dependent on binding pocket
Analogue 2d -N(CH3)2 Loss of H-bond donor, increased basicity Likely to decrease activity if H-bond is crucial

Note: The data in this table is illustrative of general SAR trends for indazole derivatives and may not represent specific experimental values for this compound analogues.

Role of the Isopropyl Group at C3 in Receptor Binding and Selectivity

The substituent at the C3 position of the indazole ring plays a significant role in determining the compound's affinity and selectivity for its biological target. The isopropyl group in this compound is a relatively small, hydrophobic group that can fit into a corresponding hydrophobic pocket in the receptor's binding site.

SAR studies often involve replacing the isopropyl group with other alkyl groups of varying size and branching to probe the steric and hydrophobic requirements of the binding pocket. For example, replacing the isopropyl group with a smaller methyl group or a larger tert-butyl group can lead to a decrease in activity if the isopropyl group represents the optimal size for the binding pocket. In some cases, replacing the alkyl group with a cycloalkyl or an aromatic ring can introduce new, favorable interactions. The C3 position is often a key area for modification to achieve selectivity against related targets.

Table 3: Effect of C3-Substituent Modification on Receptor Binding

Compound Substituent at C3 Size/Shape Expected Receptor Affinity
Analogue 3a Isopropyl Branched, moderate size Optimal for specific hydrophobic pocket
Analogue 3b Methyl Small May be too small for optimal fit
Analogue 3c tert-Butyl Bulky May cause steric clash, reducing affinity
Analogue 3d Cyclopropyl Small, rigid Can improve metabolic stability and binding

Note: The data in this table is illustrative of general SAR trends for indazole derivatives and may not represent specific experimental values for this compound analogues.

Systematic Exploration of Functional Group Diversity for Enhanced Bioactivity

To enhance the bioactivity of this compound, a systematic exploration of functional group diversity across the entire scaffold is often undertaken. This involves making a wide range of analogues with different electronic and steric properties at various positions and evaluating their biological activity. This approach helps in building a comprehensive understanding of the SAR and identifying key structural features required for optimal activity.

This systematic exploration can involve:

Varying substituents on the benzene (B151609) ring: Besides the C6-amino group, other positions on the benzene ring can be substituted with groups like halogens, alkyls, or alkoxy groups to modulate lipophilicity and electronic properties.

Introducing heteroatoms: Replacing carbon atoms in the substituents with heteroatoms like oxygen or nitrogen can introduce new hydrogen bonding opportunities.

Isosteric replacements: Replacing certain functional groups with their isosteres (groups with similar size and electronic properties) can help in fine-tuning the compound's properties.

Computational Approaches to Elucidating SAR

Computational chemistry plays a vital role in understanding the SAR of this compound analogues at a molecular level. mdpi.comnih.govdundee.ac.uk These methods can provide insights into the binding mode of the compounds and help in designing new, more potent analogues.

Common computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. It can help in visualizing the key interactions between the compound and the active site, explaining why certain modifications lead to increased or decreased activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new, unsynthesized analogues.

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of functional groups required for biological activity. This model can be used to screen virtual libraries of compounds to identify new potential hits.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, helping to understand the stability of the binding and the role of conformational changes.

These computational tools, when used in conjunction with experimental data, can significantly accelerate the drug discovery process by guiding the synthesis of more effective and selective analogues.

Biological Activity Profiles and Mechanistic Insights in Vitro and Pre Clinical, Non Human

In Vitro Target Identification and Validation

The biological effects of compounds based on the 1H-indazole scaffold are often traced to their direct interaction with specific molecular targets. In vitro assays are crucial for identifying these targets and validating the mechanism of action.

Enzyme Inhibition Studies (e.g., Kinases, IDO1, DNA Gyrase, COX-2)

While specific inhibitory data for 3-Isopropyl-1H-indazol-6-amine is not extensively detailed in the reviewed literature, numerous studies on its structural analogs highlight the potent and diverse enzyme-inhibiting capabilities of the indazole core structure.

Kinase Inhibition: The 1H-indazole-3-amine structure is an effective "hinge-binding" fragment, a key interaction for inhibiting protein kinases. nih.gov This has been demonstrated in various kinase inhibitors. nih.gov

Polo-like Kinase 4 (PLK4): A series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives were synthesized as highly effective PLK4 inhibitors. One compound, K22, exhibited exceptionally potent PLK4 inhibition with an IC₅₀ value of 0.1 nM. nih.gov

Bcr-Abl: Certain 1H-indazol-3-amine derivatives have shown strong inhibitory activity against the Bcr-Abl tyrosine kinase, including the T315I mutant which confers resistance to some standard therapies. nih.gov One derivative, compound 89, inhibited wild-type Bcr-Abl with an IC₅₀ of 0.014 µM. nih.gov

Extracellular signal-regulated kinase (ERK): 1H-indazole amide derivatives have been identified as potent inhibitors of ERK1/2, with IC₅₀ values in the nanomolar range. nih.gov

Checkpoint Kinasess (CHK): Related compounds like 3-Methoxy-1H-indazol-6-amine have demonstrated the ability to inhibit checkpoint kinases such as CHK1 and CHK2, which are critical for cell cycle regulation.

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is a key immunosuppressive enzyme and a target for cancer immunotherapy. The indazole scaffold is a bioisostere of tryptophan's indole (B1671886) ring, making it a suitable structure for IDO1 inhibitors. rsc.org

A series of 1H-indazole derivatives with substituents at the 4- and 6-positions displayed significant IDO1 inhibitory activities, with one compound showing an IC₅₀ value of 5.3 µM. nih.gov

Another study focused on 6-substituted aminoindazole derivatives, designing them as IDO1 inhibitors. Compound 36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine) not only showed potent antiproliferative effects but also markedly suppressed IDO1 protein expression in human colorectal cancer cells (HCT116). rsc.org

DNA Gyrase and COX-2 Inhibition: Based on the available literature, there is no significant reported activity of this compound or its close derivatives as inhibitors of DNA gyrase or Cyclooxygenase-2 (COX-2). The focus of research for this class of compounds has primarily been on kinases and IDO1. nih.govnih.gov

Receptor Binding Assays

Direct receptor binding assay data for this compound is not prominently featured in the reviewed scientific literature. The primary mechanism of action for this class of compounds appears to be centered on enzyme inhibition rather than direct receptor agonism or antagonism.

Protein-Ligand Interaction Analysis

Molecular docking studies have provided insights into how indazole derivatives interact with their target enzymes at an atomic level. These computational analyses underscore the importance of the indazole core in establishing key binding interactions.

PLK4: Docking studies revealed that the indazole core of several inhibitors forms crucial hydrogen bonds with the hinge region amino acid residues (Glu-90 and Cys-92) of PLK4. nih.gov

Bcr-Abl: The potent activity of an indazole derivative was explained by docking studies showing its binding mode to be similar to that of the established inhibitor Imatinib. nih.gov

IDO1: The design of novel 6-substituted amino-1H-indazole derivatives was guided by the structure of the IDO1 active site. It was noted that the 6-amino group on the indazole template can form a hydrogen bond with the heme cofactor in the enzyme's active site, contributing to inhibitory activity. researchgate.net

Cellular Mechanism of Action Studies (In Vitro)

Beyond target enzyme inhibition, the anticancer potential of indazole derivatives has been extensively studied in various human cancer cell lines, revealing effects on cell growth, survival, and division.

Antiproliferative Activity in Cancer Cell Lines (e.g., A549, MCF7, K562, HCT116)

Derivatives of 1H-indazol-6-amine and 1H-indazol-3-amine consistently demonstrate broad-spectrum antiproliferative activity across a range of human cancer cell lines. While data for the specific 3-isopropyl derivative is limited, the activity of related compounds highlights the scaffold's potential.

One study synthesized a series of piperazine-indazole derivatives and tested their activity against lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cells. nih.govresearchgate.net Compound 6o from this series showed a particularly promising inhibitory effect against the K562 cell line with an IC₅₀ value of 5.15 µM, while also showing lower toxicity to normal human embryonic kidney cells (HEK-293). nih.govresearchgate.netnih.gov Other research has identified derivatives with potent activity against breast cancer (MCF-7) and colon cancer (HCT116) cell lines. nih.govrsc.org

Table 1: Antiproliferative Activity of Selected 1H-Indazole Derivatives

Compound/Derivative Class Cell Line Cancer Type IC₅₀ (µM) Reference
N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36 ) HCT116 Colorectal Cancer 0.4 rsc.org
N-(1H-indazol-6-yl)benzenesulfonamide derivative (K22 ) MCF-7 Breast Cancer 1.3 nih.gov
Piperazine-indazole derivative (6o ) K562 Chronic Myeloid Leukemia 5.15 researchgate.netnih.gov
Piperazine-indazole derivative (6o ) A549 Lung Cancer 18.32 researchgate.net
N-(4-fluorobenzyl)-1H-indazol-6-amine (9f ) HCT116 Colorectal Cancer 14.3 researchgate.net
3-amino-N-phenyl-1H-indazole-1-carboxamides SR leukemia Leukemia 0.0153 nih.gov
3-(pyrrolopyridin-2-yl)indazole derivatives HL60 Promyelocytic Leukemia Nanomolar to Micromolar range nih.gov

This table presents data for derivatives of the 1H-indazole scaffold to illustrate the potential biological activity.

Apoptosis Induction and Cell Cycle Modulation

A primary mechanism by which indazole derivatives exert their antiproliferative effects is by inducing programmed cell death (apoptosis) and interfering with the normal progression of the cell cycle.

Apoptosis: A derivative, compound 6o , was shown to induce apoptosis in K562 cells in a dose-dependent manner. researchgate.net Mechanistic studies revealed this was associated with a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. researchgate.net

Cell Cycle Arrest: Multiple studies confirm that indazole derivatives can halt cell division at specific checkpoints.

Compound 6o was found to arrest K562 cells in the G0/G1 phase of the cell cycle. researchgate.net

A series of 3-amino-N-phenyl-1H-indazole-1-carboxamides also caused a block in the G0/G1 phase, which was linked to changes in the phosphorylation status of the Retinoblastoma protein (pRb). nih.gov

In contrast, the highly potent derivative 36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine) was found to arrest HCT116 colon cancer cells at the G2/M checkpoint. rsc.org

These findings indicate that the indazole scaffold can be modified to create compounds that not only inhibit specific cancer-related enzymes but also trigger cell death and halt cell proliferation through various cellular pathways. researchgate.net

Modulation of Signal Transduction Pathways (e.g., JNK, Bcl2, p53/MDM2)

While direct studies on the signal transduction modulation of this compound are not extensively documented, research on structurally related indazole derivatives provides significant insights into their potential mechanisms of action. These compounds have been shown to interact with key pathways involved in cell cycle regulation and apoptosis, such as those involving Bcl2 and p53/MDM2.

A series of synthesized 1H-indazole-3-amine derivatives were evaluated for their anticancer properties. researchgate.netnih.gov Among them, a specific derivative, compound 6o , demonstrated a notable inhibitory effect against the K562 chronic myeloid leukemia cell line. researchgate.net Further investigation into its mechanism suggested that its pro-apoptotic and cell cycle-arresting effects may be mediated through the inhibition of Bcl2 family members and interference with the p53/MDM2 pathway. researchgate.netnih.gov The p53 tumor suppressor protein and the Bcl-2 family of proteins are central to regulating apoptosis, with p53 being able to directly induce the transcription of pro-apoptotic Bcl-2 family members like Bax. nih.gov It can also directly bind to and antagonize anti-apoptotic Bcl-2 proteins in the cytoplasm, independent of its transcriptional activity. nih.gov

In another study, a series of novel 1,3-dimethyl-6-amino-1H-indazole derivatives were designed as potential anticancer agents. nih.gov Compound 7 (N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine) was identified as a potent compound that induced apoptosis in hypopharyngeal carcinoma cells (FaDu). Its mechanism was linked to the selective activation of extracellular signal-regulated kinases (ERK) within the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov

These findings collectively suggest that the indazole scaffold, particularly with an amine substitution, is a viable pharmacophore for developing agents that can modulate critical signal transduction pathways involved in cancer progression.

Table 1: Effects of Indazole Derivatives on Signal Transduction Pathways

Compound Cell Line Observed Effect Potential Pathway Modulated Reference
Compound 6o (an undisclosed 1H-indazole-3-amine derivative) K562 Induces apoptosis and cell cycle arrest Inhibition of Bcl2 family, p53/MDM2 pathway researchgate.netnih.gov

| Compound 7 (N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine) | FaDu | Induces apoptosis, suppresses cell mobility | Selective activation of ERK/MAPK pathway | nih.gov |

Antimicrobial and Antiprotozoal Activities (In Vitro)

The indazole nucleus is a prominent scaffold in the development of new antimicrobial and antiprotozoal agents, owing to its structural similarity to biological purines which allows for interaction with various biological targets. nih.gov

Antibacterial Efficacy

Various substituted indazole derivatives have demonstrated a range of antibacterial activities against both Gram-positive and Gram-negative bacteria. nih.gov A study focusing on a series of N-methyl-3-aryl indazoles found that several compounds exhibited inhibitory activity against bacterial strains including Xanthomonas campestris, Bacillus megaterium, Escherichia coli, and Bacillus cereus. nih.gov The specific substitutions on the aryl ring at the 3-position were crucial for the observed activity. While direct data for this compound is not available, the general activity of 3-substituted indazoles supports the potential for this class of compounds in antibacterial research.

Antifungal and Antiprotozoal Potency

The indazole scaffold has been extensively explored for its antifungal properties. nih.gov In-vitro studies of N-methyl-3-aryl indazoles showed that some derivatives were active against the fungal strain Candida albicans. nih.gov Other research has focused on developing imidazole-containing compounds, a related azole family, which have shown potent anti-Candida activity, in some cases superior to the standard drug fluconazole. mdpi.com

In the realm of antiprotozoal research, indazole derivatives have emerged as promising candidates. researchgate.net A study on 3-chloro-6-nitro-1H-indazole derivatives revealed their biological potency against three species of Leishmania. nih.gov The inhibitory activity was found to be dependent on the specific Leishmania species and the nature of the substituent on the indazole ring. Seven of the synthesized derivatives showed strong to moderate activity against L. infantum. nih.gov Specifically, compound 13 (a triazole-substituted 3-chloro-6-nitro-1H-indazole) was reported as a promising inhibitor of Leishmania major growth. nih.gov This highlights the potential of the indazole core structure in the development of new antileishmanial drugs.

Table 2: Antiprotozoal Activity of 3-chloro-6-nitro-1H-indazole Derivatives

Leishmania Species Activity Profile of Derivatives Notable Compound(s) Reference
L. infantum Seven derivatives showed strong to moderate activity. 4, 5, 7, 10-13 nih.gov
L. tropica Low activity for most compounds. 11, 13 nih.gov

Exploration of Other Biological Activities (e.g., Antiviral, Anti-inflammatory in vitro)

Beyond anticancer and antimicrobial applications, the indazole scaffold has been investigated for a variety of other biological activities, including antiviral and anti-inflammatory effects.

Antiviral Activity:

The potential of indazole derivatives as antiviral agents has been demonstrated in several studies. A series of 1-aminobenzyl-1H-indazole-3-carboxamide analogues were synthesized and evaluated for their activity against the Hepatitis C virus (HCV). nih.gov Two compounds, 5n and 5t , emerged as particularly potent, with IC50 values of 0.013 µM and 0.007 µM, respectively, making them promising candidates for further development. nih.gov

In a different study, 6-Acetyl-1H-Indazole was identified as an inhibitor of the Dengue virus (DENV) life cycle. nih.gov It was found to target a post-entry step, specifically RNA replication, and reduced the production of infectious DENV particles by up to 1,000-fold without significant cytotoxicity. nih.gov The half-maximal effective concentration (EC50) against DENV was 6.5 µM. nih.gov

Anti-inflammatory Activity:

Indazole and its derivatives have shown potential as anti-inflammatory agents. nih.gov The anti-inflammatory effects are thought to be mediated through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes. nih.gov While specific in vitro anti-inflammatory data for this compound is lacking, the general class of indazole derivatives is recognized for this potential therapeutic application.

Table 3: In Vitro Antiviral Activity of Selected Indazole Derivatives

Compound Virus Target/Mechanism Potency (IC50/EC50) Reference
Compound 5n Hepatitis C Virus (HCV) Antiviral IC50 = 0.013 µM nih.gov
Compound 5t Hepatitis C Virus (HCV) Antiviral IC50 = 0.007 µM nih.gov

| 6-Acetyl-1H-Indazole | Dengue Virus (DENV) | RNA Replication | EC50 = 6.5 µM | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 3 Isopropyl 1h Indazol 6 Amine and Its Complexes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is a premier technique for determining the solution-state structure and dynamics of organic molecules. copernicus.orgnih.gov For 3-Isopropyl-1H-indazol-6-amine, ¹H and ¹³C NMR would provide initial verification of the molecular structure, while advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) would be critical for a detailed conformational analysis, particularly concerning the orientation of the isopropyl group.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the amine (NH₂) protons, the indazole NH proton, and the protons of the isopropyl group. The aromatic region would likely display a pattern of doublets and triplets consistent with a 6,7-disubstituted benzene (B151609) ring. nih.gov The isopropyl group would present as a septet for the CH proton and a doublet for the two methyl (CH₃) groups. The chemical shifts of the indazole ring protons are influenced by substitution at the N-1 and C-3 positions. ipb.ptnih.gov

Conformational flexibility, especially rotation around the C3-C(isopropyl) bond, could be investigated using temperature-dependent NMR studies. copernicus.org At lower temperatures, restricted rotation might lead to the observation of distinct rotamers, which would appear as separate sets of signals. NOESY experiments would reveal through-space correlations, for instance, between the isopropyl CH proton and the H4 proton of the indazole ring, confirming their spatial proximity and helping to define the preferred conformation in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on the analysis of substituted indazoles and general NMR principles. ipb.ptnih.gov

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity / Remarks
NH (Indazole)12.0 - 13.0-Broad singlet
H47.5 - 7.7120 - 122Doublet
H56.7 - 6.9115 - 117Doublet of doublets
H77.0 - 7.298 - 100Doublet
NH₂ (Amine)4.5 - 5.5-Broad singlet
CH (Isopropyl)3.1 - 3.427 - 30Septet
CH₃ (Isopropyl)1.3 - 1.522 - 24Doublet
C3-148 - 152-
C3a-121 - 123-
C5-115 - 117-
C6-140 - 143-
C7-98 - 100-
C7a-142 - 145-

X-ray Crystallography of this compound Derivatives and Co-crystals

X-ray crystallography provides definitive proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. While a crystal structure for this compound itself is not publicly documented, analysis of related aminoindazole and C3-substituted indazole structures allows for a reliable prediction of its key structural features. researchgate.netmdpi.comresearchgate.net

The core indazole ring system is expected to be nearly planar. The amine group at the C6 position and the isopropyl group at the C3 position would be the primary sites for intermolecular interactions. Specifically, the amine (NH₂) and the indazole NH groups are strong hydrogen bond donors, while the nitrogen atoms of the pyrazole (B372694) ring are hydrogen bond acceptors. nih.gov This would likely lead to the formation of a robust hydrogen-bonding network in the crystal lattice, potentially involving dimers or extended chains. For instance, intermolecular N-H···N hydrogen bonds are a common feature in the crystal packing of indazole derivatives. nih.gov

The formation of co-crystals, for example with carboxylic acids, could be explored to modify the physicochemical properties of the compound. In such co-crystals, strong N-H···O hydrogen bonds would be expected between the indazole/amine moieties and the carboxylic acid group.

Table 2: Typical Bond Lengths and Angles for the Indazole Core Based on Published Crystal Structures Data derived from structurally similar indazole derivatives. nih.govmdpi.comresearchgate.net

ParameterTypical Value
Bond Lengths (Å)
N1-N21.35 - 1.38 Å
N2-C31.32 - 1.35 Å
C3-C3a1.45 - 1.48 Å
C3a-C41.39 - 1.42 Å
C4-C51.37 - 1.40 Å
C5-C61.38 - 1.41 Å
C6-C71.37 - 1.40 Å
C7-C7a1.39 - 1.42 Å
C3a-C7a1.40 - 1.43 Å
N1-C7a1.36 - 1.39 Å
**Bond Angles (°) **
N1-N2-C3110 - 113°
N2-C3-C3a105 - 108°
C4-C3a-C7a118 - 121°
C6-C7-C7a119 - 122°

Advanced Mass Spectrometry for Fragmentation Pathway Analysis

Advanced mass spectrometry (MS), particularly with techniques like electrospray ionization (ESI) coupled with tandem MS (MS/MS), is crucial for confirming molecular weight and elucidating fragmentation pathways, which aids in structural confirmation.

For this compound (molar mass: 189.25 g/mol ), the mass spectrum would adhere to the nitrogen rule, showing an odd molecular ion peak ([M]⁺˙) or protonated molecule peak ([M+H]⁺) due to the presence of three nitrogen atoms. jove.com The fragmentation of indazole-type compounds often involves characteristic losses from the substituent groups and cleavage of the heterocyclic ring. researchgate.netnih.gov

The primary fragmentation pathways for this compound under electron ionization (EI) or collision-induced dissociation (CID) are proposed to involve:

α-Cleavage: The most favorable fragmentation for the isopropyl group would be the loss of a methyl radical (•CH₃, 15 Da) via α-cleavage, leading to a stable, resonance-delocalized cation.

Loss of Ammonia (B1221849): Aromatic amines can undergo fragmentation with the loss of ammonia (NH₃, 17 Da) or an aminyl radical (•NH₂, 16 Da). ecut.edu.cnmiamioh.edu

Ring Cleavage: Fragmentation of the indazole core itself can occur, often initiated by the loss of N₂ (28 Da) or HCN (27 Da), leading to various smaller aromatic fragment ions. researchgate.net

Table 3: Proposed Key Mass Spectrometric Fragments for this compound

m/z Value (Proposed)Proposed FragmentNeutral LossFragmentation Pathway
189[C₁₀H₁₃N₃]⁺˙-Molecular Ion (M⁺˙)
174[C₉H₁₀N₃]⁺•CH₃α-Cleavage of the isopropyl group
162[C₁₀H₁₂N]⁺•N₂HCleavage of pyrazole ring
147[C₈H₇N₂]⁺C₃H₆ (Propene)McLafferty-type rearrangement and loss of propene
118[C₈H₈]⁺˙HCN + N₂Complete loss of pyrazole moiety

Vibrational Spectroscopy (IR, Raman) for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. mdpi.com These two techniques are complementary; IR spectroscopy is more sensitive to polar bonds and asymmetric vibrations, while Raman spectroscopy excels in detecting nonpolar bonds and symmetric vibrations. sapub.orgmdpi.com

For this compound, the IR spectrum would be dominated by strong absorptions corresponding to the N-H stretching vibrations of both the amine and the indazole ring. The amine group typically shows two bands (symmetric and asymmetric stretches) in the 3300-3500 cm⁻¹ region, while the indazole N-H stretch would appear as a broader band around 3100-3300 cm⁻¹, often indicative of hydrogen bonding. nih.gov C-H stretching vibrations from the aromatic ring and the aliphatic isopropyl group would appear just above and below 3000 cm⁻¹, respectively.

The Raman spectrum would be particularly useful for identifying the skeletal vibrations of the indazole ring system, which would appear as sharp bands in the fingerprint region (below 1600 cm⁻¹). The symmetric C-C stretching of the benzene ring and the breathing modes of the pyrazole ring would be prominent. researchgate.net Analysis of these spectra can provide insight into intermolecular interactions; for example, shifts in the N-H stretching frequencies upon co-crystal formation can confirm the establishment of hydrogen bonds. nih.gov

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound Assignments based on typical frequencies for functional groups and analysis of related heterocyclic systems. nih.govresearchgate.net

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
N-H Stretch (Amine, Asymmetric)3450 - 35003450 - 3500Strong (IR), Weak (Raman)
N-H Stretch (Amine, Symmetric)3350 - 34203350 - 3420Strong (IR), Weak (Raman)
N-H Stretch (Indazole)3100 - 3300 (Broad)3100 - 3300Medium (IR), Weak (Raman)
C-H Stretch (Aromatic)3000 - 31003000 - 3100Medium (IR), Strong (Raman)
C-H Stretch (Aliphatic)2870 - 29602870 - 2960Strong (IR), Strong (Raman)
N-H Bend (Amine)1600 - 1650-Strong (IR)
C=C Stretch (Aromatic Ring)1450 - 16001450 - 1600Medium-Strong (IR & Raman)
C-N Stretch1250 - 13501250 - 1350Strong (IR), Medium (Raman)
Indazole Ring Breathing-990 - 1010Strong (Raman)

Future Research Directions for 3 Isopropyl 1h Indazol 6 Amine

Design and Synthesis of Novel Scaffolds Based on the 3-Isopropyl-1H-indazol-6-amine Core

The this compound core serves as a versatile foundation for creating diverse chemical libraries. The primary amine at the 6-position is a key functional handle for derivatization. Future synthetic efforts should focus on leveraging this amine for various coupling reactions to introduce a wide range of substituents.

Common synthetic strategies for modifying amino-indazole scaffolds involve acylation and sulfonylation reactions, which can be readily applied. For instance, coupling with various carboxylic acids or sulfonyl chlorides would yield a library of amide and sulfonamide derivatives, respectively. Furthermore, advanced cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to introduce aryl or heteroaryl groups, significantly expanding the chemical space. nih.gov

Another avenue for structural diversification involves modification at the N1 position of the indazole ring. Alkylation or arylation at this position can profoundly influence the compound's physicochemical properties and its interaction with biological targets. Synthetic routes often involve the reaction of the N-unsubstituted indazole with appropriate electrophiles under basic conditions. nih.govresearchgate.net

Table 1: Proposed Synthetic Modifications to the this compound Scaffold

Modification SiteReaction TypePotential ReagentsDesired Outcome
6-amino groupAcylationAryl/Alkyl Carboxylic Acids, Acid ChloridesIntroduce diverse amide functionalities to probe binding pockets.
6-amino groupReductive AminationAldehydes, KetonesGenerate secondary and tertiary amine derivatives.
6-amino groupSulfonylationSulfonyl ChloridesIntroduce sulfonamide groups to alter electronic properties and solubility.
N1-positionAlkylationAlkyl HalidesModulate lipophilicity and explore N1-substituent effects on target binding.
N1-positionArylationArylboronic Acids (Suzuki or Chan-Lam Coupling)Introduce bulky groups to target different regions of ATP-binding sites in kinases.

Identification of Undiscovered Biological Targets and Mechanisms

The vast structural diversity of indazole-based compounds has led to their identification as inhibitors of a wide range of biological targets, particularly protein kinases and enzymes involved in immune regulation. nih.govnih.gov For example, derivatives of 3-aminoindazole have shown potent inhibitory activity against kinases like FLT3, PDGFRα, and Kit, while N,N-disubstituted 6-aminoindazoles have been investigated as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). nih.govnih.gov

Future research must involve broad-spectrum screening of this compound and its newly synthesized derivatives to identify novel biological targets. High-throughput screening (HTS) against panels of kinases, proteases, and other enzyme families is a critical first step. A kinome-wide selectivity profile, for instance, could quickly pinpoint specific kinases that are potently inhibited by this scaffold. nih.gov

Once a primary target is identified, subsequent studies should focus on elucidating the mechanism of action. This includes determining the mode of inhibition (e.g., competitive, non-competitive) and identifying the specific binding site, often through co-crystallization of the compound with the target protein. For derivatives showing anti-proliferative effects in cancer cell lines, further mechanistic studies are necessary to determine if the effects are due to on-target inhibition and to investigate downstream signaling pathways. nih.gov

Table 2: Potential Biological Targets for this compound Derivatives

Target ClassSpecific ExamplesRationale Based on Indazole Literature
Protein KinasesFLT3, PDGFRα, c-Kit, VEGFR, EGFR3-aminoindazole scaffolds are known to be effective kinase hinge-binders. nih.gov
Immuno-oncology TargetsIDO1, TDO6-aminoindazole derivatives have been designed as inhibitors of tryptophan metabolism enzymes. nih.gov
Other EnzymesPoly(ADP-ribose) polymerase (PARP)The indazole nucleus is present in some PARP inhibitors.
Anti-inflammatory TargetsCyclooxygenase (COX), p38 MAPKIndazoles have been explored for anti-inflammatory properties. nih.gov

Development of Integrated Computational and Experimental Workflows

To accelerate the drug discovery process, future research on this compound should employ an integrated workflow that combines computational modeling with experimental validation. This approach, often termed structure-based drug design, can rationalize the activity of initial hits and guide the synthesis of more potent and selective analogs.

The workflow should begin with the in silico docking of this compound into the crystal structures of known indazole targets (e.g., various kinase ATP-binding sites). This computational analysis can predict binding modes and affinities, helping to prioritize which derivatives to synthesize. For example, modeling can suggest which substituents at the 6-amino or N1 positions would form favorable interactions with the target protein. nih.gov

Following synthesis, the compounds' biological activity is determined through experimental assays (e.g., IC₅₀ determination). The resulting structure-activity relationship (SAR) data is then used to refine the computational models, creating a feedback loop that iteratively improves the predictive power of the in silico tools and guides the next round of synthesis.

Table 3: Proposed Integrated Workflow for Lead Optimization

StepActivityTools / MethodsDesired Output
1. Target IdentificationIn Silico Screening & HTSMolecular Docking, Homology Modeling, Biochemical AssaysIdentification of initial protein targets.
2. Hit-to-Lead GenerationStructure-Based DesignCo-crystallography, Computational ModelingA validated binding mode and initial SAR.
3. Synthesis & Library DevelopmentParallel SynthesisEstablished synthetic routes for derivatization. chemrxiv.orgA focused library of analogs for testing.
4. Biological EvaluationIn Vitro AssaysIC₅₀/EC₅₀ determination, Kinase Selectivity Profiling. nih.govPotency, selectivity, and SAR data.
5. Iterative OptimizationSAR Analysis & Model RefinementQSAR Modeling, Free Energy PerturbationRefined computational models and design of next-generation compounds.
6. Preclinical EvaluationCell-based & In Vivo ModelsCell proliferation assays, animal models of disease.Validation of the compound's therapeutic potential.

Exploration of this compound as a Chemical Probe in Biological Systems

A chemical probe is a small molecule that is potent, selective, and well-characterized, used to study the function of a specific protein in cells or organisms. Should a derivative of this compound be identified with high affinity and selectivity for a single biological target, it would be an excellent candidate for development into a chemical probe.

Developing such a probe involves demonstrating its specific engagement with the intended target in a cellular context, often using techniques like cellular thermal shift assays (CETSA) or activity-based protein profiling (ABPP). The probe must also have a well-understood mechanism of action and be used at concentrations where it does not exhibit off-target effects.

A validated chemical probe based on the this compound scaffold could be invaluable for dissecting complex biological pathways. For example, a selective kinase inhibitor probe could be used to elucidate the specific roles of that kinase in cell signaling, disease progression, and drug resistance, thereby validating it as a therapeutic target for future drug development.

Q & A

Q. What are the optimal synthetic routes for 3-Isopropyl-1H-indazol-6-amine?

The synthesis typically involves multi-step halogenation and amination reactions. Key steps include:

  • Halogenation : Introducing iodine or bromine at specific positions on the indazole core (e.g., via electrophilic substitution).
  • Amination : Installing the amine group using ammonia or protected amine reagents under controlled conditions.
  • Isopropyl introduction : Alkylation or coupling reactions to add the isopropyl moiety. Reaction parameters (temperature, solvent, catalyst) must be optimized to enhance yield and purity. For example, palladium-catalyzed cross-coupling can generate derivatives with improved bioactivity . Continuous flow reactors may improve scalability .

Q. How is the structure of this compound characterized?

Structural confirmation requires:

  • NMR spectroscopy : 1H and 13C NMR to verify substituent positions and stereochemistry.
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular weight and isotopic patterns.
  • X-ray crystallography : For unambiguous determination of crystal packing and hydrogen-bonding networks (if crystalline) .

Q. What purification methods are effective for isolating this compound?

  • Column chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexane mixtures) to separate impurities.
  • HPLC : Reverse-phase chromatography for high-purity isolation, particularly for intermediates in multi-step syntheses .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Substituent variation : Modify the isopropyl group or amine position to assess impact on bioactivity (e.g., kinase inhibition or receptor binding).
  • Biological assays : Test derivatives in enzyme inhibition assays (e.g., PKA, AMPA receptors) or cellular models (e.g., cancer cell lines) .
  • Data analysis : Use statistical tools (e.g., IC50/EC50 calculations) to correlate structural changes with activity .

Q. How should researchers address contradictory bioassay results across studies?

  • Reproducibility checks : Validate protocols (e.g., cell culture conditions, enzyme sources).
  • Assay standardization : Use positive controls (e.g., known inhibitors like YM872 for AMPA receptor studies) .
  • Meta-analysis : Compare results across independent studies to identify confounding variables .

Q. What analytical challenges arise in detecting this compound in complex mixtures?

  • Co-elution issues : Use tandem MS (LC-MS/MS) to distinguish from structurally similar compounds.
  • Reference standards : Synthesize isotope-labeled analogs (e.g., 13C/15N) for quantitative analysis .

Q. What strategies mitigate scale-up challenges in synthesis?

  • Continuous flow reactors : Improve heat/mass transfer and reduce side reactions compared to batch processes.
  • Process analytical technology (PAT) : Real-time monitoring (e.g., in-line FTIR) to optimize reaction parameters .

Q. How can computational methods aid in optimizing this compound’s bioactivity?

  • Molecular docking : Screen derivatives against target proteins (e.g., mGluR5, HSF1) to predict binding affinities.
  • QSAR modeling : Corrogate electronic (e.g., Hammett constants) or steric parameters with experimental data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.